molecular formula C60H110N6O28 B609566 NHS-PEG4-(m-PEG4)3-ester CAS No. 1333154-70-3

NHS-PEG4-(m-PEG4)3-ester

Cat. No. B609566
CAS RN: 1333154-70-3
M. Wt: 1363.55
InChI Key: CPFQBAXMDMJPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NHS-PEG4-(m-PEG4)3-ester is a branched PEG derivative with a terminal NHS ester . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Molecular Structure Analysis

The molecular formula of this compound is C60H110N6O28 . The PEG Molecular Weight is 1363.6 g/mol .


Chemical Reactions Analysis

The NHS ester in this compound can react with primary amines (-NH2) to form stable amide bonds . This makes it useful for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Scientific Research Applications

  • Bioactive Hydrogels : NHS-PEG4-based linkers like Acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS) are used in PEG hydrogels for regenerative medicine and drug delivery. This type of linker facilitates the incorporation of bioactive factors into PEG hydrogel networks, enhancing cell adhesion and material interactions (Browning et al., 2013).

  • Micropatterned Three-Dimensional Culture : NHS-PEG4 esters are utilized in the creation of photodegradable gelatin hydrogels. These hydrogels are significant for micropatterned three-dimensional cultures, showcasing their utility in tissue engineering applications (Tamura et al., 2015).

  • PEGylation in Biopharmaceuticals : NHS-PEG4 compounds are pivotal in the PEGylation of peptides and proteins in the biopharmaceutical industry. This process enhances bioavailability and reduces immunogenicity of therapeutic agents, demonstrating the crucial role of NHS-PEG4 in drug development (Crafts et al., 2016).

  • Tissue Adhesives : NHS-PEG4 derivatives are employed in developing strong, tunable tissue adhesives with applications in wound healing and tissue repair. These adhesives offer desirable mechanical properties and biocompatibility (Kelmansky et al., 2017).

  • Nanohydrogels for Drug Delivery : NHS-PEG4 is used in the formation of nanohydrogels for pH-responsive drug delivery. This highlights its application in developing novel carriers for anticancer therapies (Farzanfar et al., 2021).

Mechanism of Action

Target of Action

NHS-PEG4-(m-PEG4)3-ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins with primary amines (-NH2), such as proteins and amine-modified oligonucleotides .

Mode of Action

The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The NHS ester group in the compound can react with primary amines (-NH2) on the target protein very readily at pH 7-9 to form a stable, irreversible amide bond .

Biochemical Pathways

The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of target proteins with ubiquitin molecules, which signals the proteasome to degrade these proteins.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to the alteration of cellular processes that depend on these proteins, potentially leading to various biological effects.

Action Environment

The action of this compound is influenced by the pH of the environment. The NHS ester group in the compound reacts with primary amines (-NH2) on the target protein very readily at pH 7-9 . Therefore, the compound’s action, efficacy, and stability may be affected by factors that alter the pH of its environment.

Safety and Hazards

In case of eye contact with NHS-PEG4-(m-PEG4)3-ester, it’s recommended to wash the eyes with copious amounts of water for at least 15 minutes . If inhaled, the victim should be moved to fresh air .

Future Directions

NHS-PEG4-(m-PEG4)3-ester is a promising reagent for research purposes, particularly in the field of drug delivery . Its ability to label primary amines of proteins and other molecules could be leveraged in the development of new therapeutic strategies .

Biochemical Analysis

Biochemical Properties

NHS-PEG4-(m-PEG4)3-ester interacts with primary amines (-NH2) present in proteins, amine-modified oligonucleotides, and other amine-containing molecules . The interaction occurs through the terminal NHS ester of the compound, which forms an amide bond with the primary amine, releasing the NHS .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of an amide bond with primary amines. This reaction is facilitated by the NHS ester present in the compound . The resulting covalent bond allows the compound to become a part of the amine-containing molecule, potentially influencing its function and interactions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings would largely depend on the stability of the compound and the nature of the experiment. As a reagent grade compound, it is typically used for research purposes . Information on its long-term stability, degradation, and effects on cellular function would require specific experimental data.

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on the amine-containing molecule it is attached to. The hydrophilic PEG spacer in the compound can increase its solubility in aqueous media , potentially influencing its distribution.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H110N6O28/c1-75-25-28-83-41-44-87-37-33-80-22-14-62-53(68)9-18-91-49-60(50-92-19-10-54(69)63-15-23-81-34-38-88-45-42-84-29-26-76-2,51-93-20-11-55(70)64-16-24-82-35-39-89-46-43-85-30-27-77-3)65-56(71)12-17-78-31-36-86-47-48-90-40-32-79-21-13-61-52(67)5-4-6-59(74)94-66-57(72)7-8-58(66)73/h4-51H2,1-3H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFQBAXMDMJPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H110N6O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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